![molecular formula C12H6BrClO B14769896 2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)
2-Bromo-3-chlorodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofuran, 2-bromo-3-chloro- is a halogenated derivative of dibenzofuran, a polycyclic aromatic compound It is characterized by the presence of bromine and chlorine atoms at the 2nd and 3rd positions of the dibenzofuran ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran, 2-bromo-3-chloro- typically involves the halogenation of dibenzofuran. One common method is the bromination and chlorination of dibenzofuran using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of dibenzofuran, 2-bromo-3-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran, 2-bromo-3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with additional oxygen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dibenzofuran derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups, depending on the reagents and conditions used .
Scientific Research Applications
Dibenzofuran, 2-bromo-3-chloro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in the study of halogenated aromatic compounds.
Biology: The compound is used in biochemical studies to understand the effects of halogenated aromatic compounds on biological systems.
Medicine: Research is being conducted on its potential use in the development of pharmaceuticals, particularly in the design of drugs with specific halogenated aromatic structures.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dibenzofuran, 2-bromo-3-chloro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms enhances its ability to form strong interactions with various biological molecules, influencing their function and activity. These interactions can affect molecular pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran, 3-bromo-2-chloro-: Another halogenated derivative with bromine and chlorine atoms at different positions.
Dibenzofuran, 2,3-dichloro-: A derivative with two chlorine atoms at the 2nd and 3rd positions.
Dibenzofuran, 2,3-dibromo-: A derivative with two bromine atoms at the 2nd and 3rd positions.
Uniqueness
Dibenzofuran, 2-bromo-3-chloro- is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C12H6BrClO |
|---|---|
Molecular Weight |
281.53 g/mol |
IUPAC Name |
2-bromo-3-chlorodibenzofuran |
InChI |
InChI=1S/C12H6BrClO/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H |
InChI Key |
SVTXPXJMIUCDBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



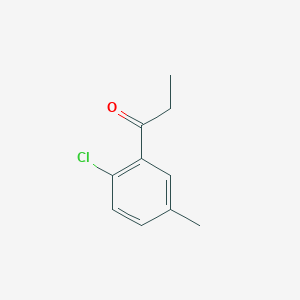

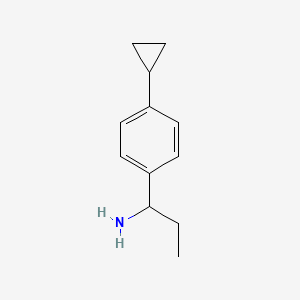
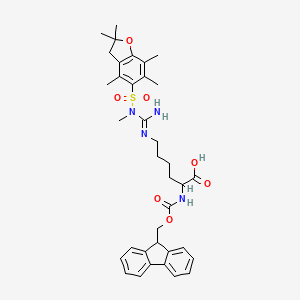
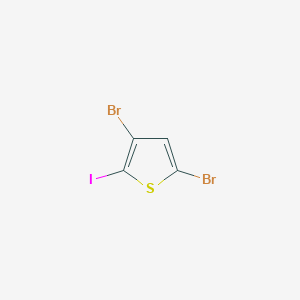
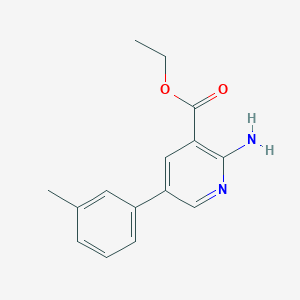
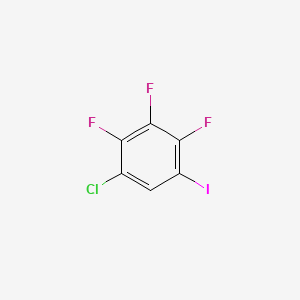

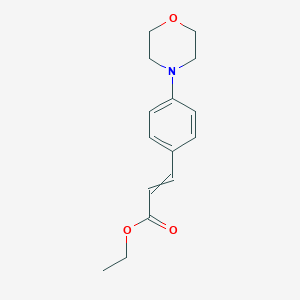

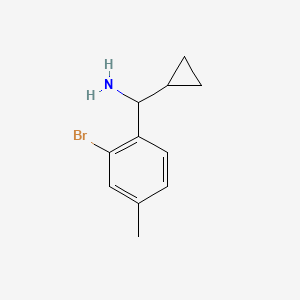

![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
